The compound can be classified as an organic amine with potential applications in pharmaceuticals, particularly in the development of non-steroidal anti-inflammatory drugs and analgesics. The specific chemical formula for N-[(4-methanesulfonylphenyl)methyl]cyclopropanamine is , and it has a molecular weight of approximately 239.32 g/mol.
The synthesis of N-[(4-methanesulfonylphenyl)methyl]cyclopropanamine can be achieved through several methods, primarily involving the reaction of cyclopropanamine with a suitable precursor containing the methanesulfonylphenyl moiety.
General Synthetic Route:
This method allows for the introduction of the methanesulfonyl group onto the cyclopropanamine framework, yielding the desired compound.
The molecular structure of N-[(4-methanesulfonylphenyl)methyl]cyclopropanamine features:
CC1(CC1)NCC(C)C2=CC=C(C=C2)S(=O)(=O)CThis structure suggests that the compound may exhibit specific steric and electronic properties, influencing its reactivity and biological activity.
N-[(4-methanesulfonylphenyl)methyl]cyclopropanamine can participate in various chemical reactions typical for amines and sulfonamides:
These reactions are essential for understanding how this compound might be utilized in synthetic pathways or as an intermediate in drug development.
The mechanism of action for N-[(4-methanesulfonylphenyl)methyl]cyclopropanamine is not fully elucidated but may involve:
Further studies are necessary to clarify its pharmacodynamics and pharmacokinetics, including absorption, distribution, metabolism, and excretion profiles.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of N-[(4-methanesulfonylphenyl)methyl]cyclopropanamine.
N-[(4-methanesulfonylphenyl)methyl]cyclopropanamine has potential applications in:
CAS No.: 13474-59-4
CAS No.: 1246815-51-9
CAS No.:
CAS No.: